molecular formula C9H11NO4 B139731 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol CAS No. 149910-66-7

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol

Cat. No. B139731
M. Wt: 197.19 g/mol
InChI Key: LHYRRHWYOPLOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol, also known as HPTE, is a chemical compound that has been used in scientific research for its various properties. It is a derivative of tyrosine, an amino acid that is involved in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. HPTE has been found to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of various diseases.

Mechanism Of Action

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol works by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) that can damage cells. It also inhibits the activation of inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol can protect cells from oxidative stress and reduce inflammation in various tissues, including the brain, liver, and kidney. It has also been found to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol in lab experiments is its ability to protect cells from oxidative stress, which can be a confounding factor in many experiments. However, one limitation is that its effectiveness may vary depending on the specific experimental conditions and cell types used.

Future Directions

There are several potential future directions for research on 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol can improve cognitive function and reduce neuronal damage in animal models of these diseases, but further research is needed to determine its potential as a treatment for humans.
Another area of interest is the development of novel 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol derivatives with improved properties, such as increased solubility or potency. These derivatives could potentially be used as therapeutic agents for a wide range of diseases.
In conclusion, 2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol is a chemical compound that has shown promise in scientific research due to its antioxidant and anti-inflammatory properties. It has been found to protect cells from oxidative stress, reduce inflammation, and improve cognitive function in animal models of various diseases. Further research is needed to determine its potential as a therapeutic agent for humans and to develop novel derivatives with improved properties.

Scientific Research Applications

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol has been used in various scientific research studies due to its antioxidant and anti-inflammatory properties. It has been found to protect cells from oxidative stress and reduce inflammation in animal models of diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

properties

CAS RN

149910-66-7

Product Name

2-(2-(Hydroxymethyl)-4-nitrophenyl)ethanol

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-4-nitrophenyl]ethanol

InChI

InChI=1S/C9H11NO4/c11-4-3-7-1-2-9(10(13)14)5-8(7)6-12/h1-2,5,11-12H,3-4,6H2

InChI Key

LHYRRHWYOPLOBK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)CCO

synonyms

2-(2-(HYDROXYMETHYL)-4-NITROPHENYL)ETHANOL

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-nitrohomophthalic acid (313.12 g, 58.27 mmol, J. Amer. Chem. Soc., 1969, 91, 2467) in dry THF (291 mL) under N2 is treated with NaBH4 (6.61 g, 174.8 mmol) portionwise over 15 mins. The resulting mixture is cooled in an ice bath and BF3.Et2O (22.15 mL, 174.8 mmol) is added dropwise over 35 mins. The cooling bath is removed, and the reaction mixture is stirred vigorously at ambient temperature for 18 hrs and is then cooled in an ice bath, quenched by the slow addition of 1N aqueous NaOH (233 mL, 4 equiv.) and stirred at ambient temperature for an additional 4 hrs. The THF is then removed under reduced pressure, the resulting precipitate is isolated by filtration, the filtrate is extracted with MeOH/CH2Cl2 (10/90, 3×150 mL), and the precipitate is combined with the organic extracts, diluted with additional MeOH/CH2Cl2 (10/90, 400 mL), dried over anhydrous Na2SO4, concentrated under reduced pressure and recrystallized from EtOAc/hexane to give 8.16 g (71%) of the title compound as a beige solid, mp 80-81° C. (decomp.).
Quantity
313.12 g
Type
reactant
Reaction Step One
Name
Quantity
6.61 g
Type
reactant
Reaction Step One
Name
Quantity
291 mL
Type
solvent
Reaction Step One
Quantity
22.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
233 mL
Type
reactant
Reaction Step Three
Yield
71%

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